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Cat. No.: B11934237

Unveiling Novel SHP2 Substrates: Application of
the Chemical Probe LY6

Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the SHP2 inhibitor,
LY6, as a chemical probe to identify novel substrates of the protein tyrosine phosphatase
SHP2. These methodologies are designed for researchers in cell biology, signal transduction,
and drug discovery.

Introduction to SHP2 and the LY6 Chemical Probe

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a critical signaling node downstream of various receptor tyrosine kinases
(RTKSs). It plays a pivotal role in regulating cell growth, differentiation, and survival through
pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT signaling cascades.[1]
[2] Dysregulation of SHP2 activity is implicated in developmental disorders like Noonan
syndrome and various cancers.[3]

LY6 is a potent and selective allosteric inhibitor of SHP2.[4][5][6] Unlike active-site inhibitors,
LY6 stabilizes the auto-inhibited conformation of SHP2, preventing its activation.[5] This mode
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of action makes LY6 a valuable tool for probing the cellular functions of SHP2. By treating cells
with LY6 and analyzing the resulting changes in the phosphoproteome, researchers can
identify proteins that are direct or indirect substrates of SHP2. An increase in the
phosphorylation of a specific tyrosine residue on a protein upon LY6 treatment suggests it may
be a SHP2 substrate.

Quantitative Data on SHP2 Inhibition

The following table summarizes the key quantitative data for the SHP2 inhibitor LY6.

Parameter Value Reference

IC50 (SHP2) 9.8 uM [41[7]

. ~7-fold more selective for
Selectivity [5][6]
SHP2 over SHP1

_ _ Allosteric inhibitor; stabilizes
Mechanism of Action S ) [5]
the auto-inhibited conformation

Signaling Pathways Involving SHP2

SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream
pathways. The following diagram illustrates the central role of SHP2 in mediating cellular

signaling.
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SHP2 as a central regulator of multiple signaling pathways.
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Experimental Workflow for Novel Substrate
Identification

The identification of novel SHP2 substrates using LY6 involves a quantitative
phosphoproteomics approach. The general workflow is depicted below.
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Workflow for identifying SHP2 substrates using LY6.
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Detailed Experimental Protocols

Protocol 1: Quantitative Phosphoproteomics to Identify
Potential SHP2 Substrates

This protocol is adapted from time-resolved phosphoproteomics studies using allosteric SHP2
inhibitors and is suitable for identifying global changes in protein phosphorylation upon SHP2
inhibition with LY6.[4][8][9]

Materials:

Cell line of interest (e.g., a cancer cell line with known RTK activation)

o Complete cell culture medium

e SHP2 inhibitor LY6 (e.g., from MedChemExpress)

¢ Dimethyl sulfoxide (DMSO)

e Phosphate-buffered saline (PBS)

e Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCI, pH 8.5, with phosphatase and protease
inhibitors)

« Dithiothreitol (DTT)

e lodoacetamide (IAA)

e Trypsin (mass spectrometry grade)

o Phosphopeptide enrichment kit (e.g., IMAC or TiO2-based)

LC-MS/MS system

Procedure:

e Cell Culture and Treatment:

o Plate cells and grow to 70-80% confluency.
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o Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.

o Treat cells with either DMSO (vehicle control) or LY6 (e.g., 10 uM) for a specified time
(e.g., 2 hours).

o If studying growth factor-stimulated signaling, add the growth factor (e.g., EGF) for a short
period (e.g., 5-10 minutes) before harvesting.

e Cell Lysis and Protein Digestion:
o Wash cells twice with ice-cold PBS.
o Lyse cells directly on the plate with lysis buffer.
o Scrape the cells, collect the lysate, and sonicate to shear DNA.
o Centrifuge to pellet cell debris and collect the supernatant.
o Determine protein concentration using a compatible assay (e.g., BCA).
o Reduce disulfide bonds with DTT (e.g., 5 mM) for 30 minutes at 37°C.

o Alkylate cysteine residues with IAA (e.g., 15 mM) for 30 minutes at room temperature in
the dark.

o Dilute the urea concentration to < 2 M with 50 mM Tris-HCI, pH 8.5.
o Digest proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
o Stop the digestion by acidification (e.g., with formic acid).
o Desalt the peptides using a C18 solid-phase extraction cartridge.
e Phosphopeptide Enrichment:

o Enrich for phosphopeptides from the digested peptide mixture using an IMAC or TiO2-
based enrichment kit according to the manufacturer's instructions.

e LC-MS/MS Analysis:
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o Analyze the enriched phosphopeptides by LC-MS/MS.

o Use a data-dependent acquisition method to fragment the most abundant precursor ions.

o Data Analysis:

o Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome
Discoverer).

o Search the data against a relevant protein database to identify peptides and proteins.

o Quantify the relative abundance of phosphopeptides between the DMSO- and LY6-treated
samples.

o Identify phosphosites that show a statistically significant increase in abundance in the LY6-
treated samples. These are your candidate SHP2 substrates.

Protocol 2: In Vitro Phosphatase Assay for Substrate
Validation

This assay validates whether a candidate protein is a direct substrate of SHP2. It requires a
purified, phosphorylated form of the candidate substrate and recombinant SHP2.

Materials:

» Recombinant active SHP2

o Purified, phosphorylated candidate substrate protein or peptide

o Phosphatase assay buffer (e.g., 50 mM Tris-HCI, pH 7.2, 100 mM NaCl, 5 mM DTT)
e LY6 inhibitor

e Phosphate detection reagent (e.g., Malachite Green)

o 96-well plate

Procedure:
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e Prepare a reaction mixture containing the phosphatase assay buffer and the phosphorylated
substrate at a concentration near its Km for SHP2.

e Add either DMSO (control) or varying concentrations of LY6 to the reaction mixture.
« Initiate the reaction by adding recombinant SHP2.

 Incubate the reaction at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in
the linear range.

» Stop the reaction and measure the amount of free phosphate released using a phosphate
detection reagent according to the manufacturer's protocol.

o Adecrease in phosphate release in the presence of LY6 confirms that the candidate is a
direct substrate of SHP2.

Protocol 3: Western Blotting for In-Cell Validation

This method validates the phosphoproteomic findings in a more targeted manner.
Materials:

» Antibodies specific to the phosphorylated form of the candidate substrate

» Antibody against the total protein of the candidate substrate

e Secondary antibodies conjugated to HRP

o Cell lysates from Protocol 1 (DMSO and LY6 treated)

o SDS-PAGE gels and blotting equipment

e Chemiluminescent substrate

Procedure:

o Separate proteins from the cell lysates by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.
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» Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

e Incubate the membrane with the primary antibody against the phosphorylated form of the

candidate substrate overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescent substrate.

 Strip the membrane and re-probe with an antibody against the total protein as a loading

control.

e Anincrease in the ratio of the phospho-protein to the total protein in the LY6-treated sample

compared to the control validates the phosphoproteomic result.

Identification of Novel SHP2 Substrates using an
Allosteric Inhibitor

A study using the allosteric SHP2 inhibitor SHP099, which has a similar mechanism of action to
LY®6, identified several novel SHP2 substrates in EGF-stimulated breast cancer cells.[8] The
table below presents a selection of these newly identified potential substrates and the observed

fold change in their tyrosine phosphorylation upon SHP2 inhibition.

. Fold Change
. Phosphorylati )
Protein . upon SHP099 Function Reference
on Site
Treatment
) Tight junction
Occludin Y443 >2 ) [8]
protein
Rho GTPase
ARHGAP35 Y1105 >2 o 8]
activating protein
Phospholipase C
PLCy2 Y818 >2 [8]
gamma 2
GRB2 Y209 >2 Adaptor protein [8]
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These findings demonstrate the power of using allosteric SHP2 inhibitors as chemical probes to
uncover novel substrates and expand our understanding of SHP2-mediated signaling. The
protocols and data presented here provide a robust framework for researchers to employ LY6
for similar discoveries in their own systems of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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